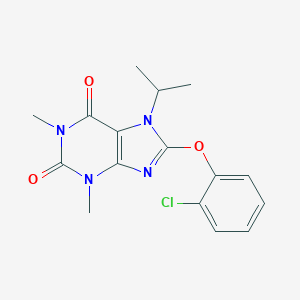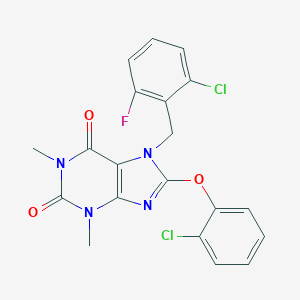
N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide, also known as BDF-520, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. This compound has also been shown to inhibit the activity of various kinases such as AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory properties by inhibiting the activity of COX-2 and reducing the production of inflammatory mediators. In vivo studies have shown that this compound reduces tumor growth and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide is its selectivity towards cancer cells and inflammatory cells, making it a potential candidate for targeted therapy. This compound has also been shown to have low toxicity in animal models, indicating its safety for use in humans. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide. One of the areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the elucidation of the exact mechanism of action of this compound, which can help in the development of more effective therapeutic strategies. Furthermore, the potential of this compound as a combination therapy with other chemotherapeutic agents is also an area of interest. Overall, the research on this compound is ongoing and holds promise for the development of new therapeutic agents for the treatment of cancer and inflammatory diseases.
Conclusion:
This compound is a synthetic compound that has shown potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. The compound can be synthesized through a multistep process and has been extensively studied for its biochemical and physiological effects. The exact mechanism of action of this compound is not fully understood, but studies have suggested that it modulates various signaling pathways involved in cell proliferation, survival, and inflammation. Although this compound has shown promise, further research is needed to optimize its synthesis method, elucidate its mechanism of action, and explore its potential as a combination therapy with other chemotherapeutic agents.
Méthodes De Synthèse
N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide can be synthesized through a multistep process that involves the reaction of 4-bromo-2,6-dimethylphenylamine with 3,4-dichlorobenzoyl chloride to form an intermediate product. This intermediate is then reacted with furan-2-carboxylic acid to yield the final product, this compound. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide has been extensively studied for its potential as a therapeutic agent in various disease conditions. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Formule moléculaire |
C19H14BrCl2NO2 |
|---|---|
Poids moléculaire |
439.1 g/mol |
Nom IUPAC |
N-(4-bromo-2,6-dimethylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H14BrCl2NO2/c1-10-7-13(20)8-11(2)18(10)23-19(24)17-6-5-16(25-17)12-3-4-14(21)15(22)9-12/h3-9H,1-2H3,(H,23,24) |
Clé InChI |
FWKLHQHCDHTFDS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C)Br |
SMILES canonique |
CC1=CC(=CC(=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-methoxy-4-(4-toluidinomethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B300406.png)
![2-{2-methoxy-4-[(4-methoxyanilino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B300407.png)



![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide](/img/structure/B300414.png)
![2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide](/img/structure/B300415.png)
![N-(4-ethoxyphenyl)-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B300417.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B300418.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B300419.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B300420.png)
![2-{5-chloro-2-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B300421.png)